[4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol
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Overview
Description
[4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanol group through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the trifluoromethylated phenyl intermediate: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Introduction of the methylamino group: This step involves the reaction of the trifluoromethylated phenyl intermediate with methylamine under controlled conditions.
Attachment of the methanol group: The final step involves the reaction of the intermediate with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation products: Aldehydes, ketones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features that may interact with biological targets.
Biochemical Research: Used in studies to understand the interaction of trifluoromethylated compounds with enzymes and receptors.
Industry:
Materials Science: Utilized in the development of new materials with specific properties such as increased stability or reactivity.
Agrochemicals: Potential use in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of [4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
- [4-[[Methyl-[(2,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol
- [4-[[Methyl-[(3,4-difluorophenyl)methyl]amino]methyl]phenyl]methanol
Comparison:
- Structural Differences: The position and number of fluorine atoms vary among these compounds, affecting their chemical reactivity and biological activity.
- Chemical Properties: The presence of additional fluorine atoms can increase the compound’s stability and resistance to metabolic degradation.
- Biological Activity: Variations in the trifluoromethyl group can lead to differences in how these compounds interact with biological targets, potentially altering their efficacy and safety profiles.
Properties
IUPAC Name |
[4-[[methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-20(8-11-2-4-12(10-21)5-3-11)9-13-6-14(17)16(19)15(18)7-13/h2-7,21H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZHVGLELNZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)CO)CC2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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